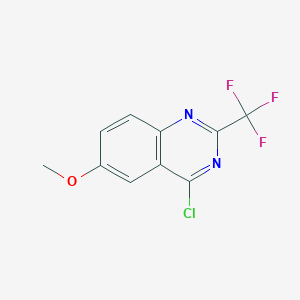

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Descripción general

Descripción

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

A structurally similar compound, n-aryl-2-trifluoromethyl-quinazoline-4-amine, has been reported to target werner (wrn) helicase, a key enzyme involved in dna repair and replication .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

If it acts similarly to related compounds, it may influence pathways related to dna repair and replication .

Result of Action

Similar compounds have shown antiproliferative activity against certain cancer cell lines .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase (AOX), which can metabolize the compound to produce quinazolinone . This interaction is significant as it can lead to nephrotoxicity, highlighting the importance of understanding its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including this compound, can impact tumor biology by promoting abnormal cell growth . This growth can spread to adjacent structures and other parts of the organism, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldehyde oxidase (AOX) results in the production of quinazolinone, which can cause nephrotoxicity . This binding interaction is crucial for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound can be stored at 4°C to maintain its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be less effective. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase (AOX), which metabolizes the compound to produce quinazolinone . This interaction can affect metabolic flux and metabolite levels, making it essential to study its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is crucial for determining its efficacy and potential side effects .

Actividad Biológica

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6ClF3N2O

- CAS Number : 338739-38-1

The presence of halogen atoms (chlorine and trifluoromethyl groups) in the structure enhances its biological activity by influencing electron density and steric effects, which are crucial for interactions with biological targets.

The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to inhibit specific enzymes and receptors involved in various cellular processes.

1. Tyrosine Kinase Inhibition

Quinazolines have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival. The compound's structural modifications, such as the introduction of electron-withdrawing groups, enhance binding affinity to the EGFR active site, resulting in significant antiproliferative effects against cancer cell lines (IC50 values in the low micromolar range) .

2. Antitumor Activity

Research has demonstrated that quinazoline derivatives exhibit broad-spectrum antitumor activity. For instance, studies showed that compounds similar to this compound effectively inhibited the growth of various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that these compounds could induce apoptosis and inhibit tumor growth through multiple pathways .

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinazoline derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 0.1 μM. The mechanism involved the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Case Study 2: EGFR Inhibition

Another investigation focused on the inhibition of EGFR by this compound. Molecular docking studies revealed that this compound binds effectively to the ATP-binding site of EGFR, leading to a reduction in downstream signaling pathways associated with tumor growth and metastasis. This study highlighted its potential as a therapeutic agent for cancers characterized by overexpression of EGFR .

Biological Activity Summary Table

| Activity | Effect | IC50 Value | Cell Line |

|---|---|---|---|

| Antitumor | Induces apoptosis | ~0.1 μM | MCF7 |

| EGFR Inhibition | Blocks receptor activation | ~0.096 μM | A549 |

| Cytotoxicity | Reduces cell viability | 0.5 μM | HepG2 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline exhibits potential as an anticancer agent, particularly against bladder cancer. Quinazoline derivatives are being actively investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Studies suggest that compounds with similar structures can inhibit DNA repair mechanisms, which may enhance their effectiveness against cancer cells .

Antibacterial and Antiviral Activity

The compound has also shown promise as an antibacterial and antiviral agent. Its mechanism may involve the inhibition of critical enzymes necessary for pathogen survival. For instance, similar quinazoline derivatives have been found to target DNA repair enzymes like Werner helicase, suggesting a potential pathway for this compound in combating infections.

Organic Synthesis

Building Block in Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for developing new compounds. It can be utilized in various cyclization reactions to form more complex structures, including other quinazoline derivatives. The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for drug design and development .

Industrial Applications

The compound's stability and reactivity make it valuable in industrial applications where continuous flow reactors and advanced purification techniques are employed to optimize yields and purity during synthesis processes.

Interaction with Biomolecules

Biochemical Interactions

Studies have shown that this compound interacts with various biomolecules, influencing cellular processes such as gene expression and cell signaling pathways. Its interaction with enzymes like aldehyde oxidase can lead to metabolic transformations, which are crucial for understanding its therapeutic effects and toxicity profiles in biological systems.

Case Study 1: Anticancer Activity

A study conducted on quinazoline derivatives demonstrated that modifications at specific positions could enhance their anticancer activity. The presence of a trifluoromethyl group was found to significantly increase the potency of these compounds against bladder cancer cells, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Effects

Research exploring the antimicrobial properties of quinazolines indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound's mechanism involves disrupting bacterial cell wall synthesis.

Comparison with Related Compounds

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 4-Chloro-7-methoxy-2-methylquinoline | Methoxy and methyl substituents | 0.89 |

| 2-Chloro-4-(trifluoromethyl)quinoline | Trifluoromethyl group | 0.87 |

| 4-Chloroquinazoline | Lacks trifluoromethyl group | 0.85 |

| 4-Chloro-2-methylquinazoline | Methyl substitution at position 2 | 0.84 |

| 4-Chloro-7-fluoroquinoline | Fluoro instead of methoxy | 0.83 |

The table above illustrates how the unique combination of functional groups in this compound distinguishes it from related compounds, enhancing its reactivity and biological activity.

Propiedades

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANUSBJPMOUXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.